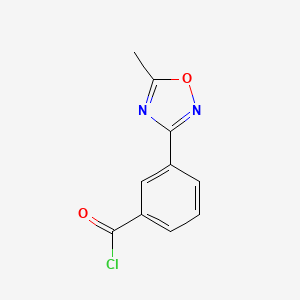

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride

Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is a reactive acyl chloride derivative featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a benzoyl chloride moiety at the 3-position.

Properties

CAS No. |

522646-39-5 |

|---|---|

Molecular Formula |

C10H7ClN2O2 |

Molecular Weight |

222.63 g/mol |

IUPAC Name |

3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-3-7(5-8)9(11)14/h2-5H,1H3 |

InChI Key |

DANOKUDOZKTSKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NO1)C2=CC(=CC=C2)C(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Laboratory-Scale Synthesis

The most common laboratory synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves the conversion of the corresponding benzoic acid derivative to the acid chloride using thionyl chloride (SOCl₂). The key steps are:

- Starting material: 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid

- Reagent: Thionyl chloride (SOCl₂)

- Solvent: Anhydrous dichloromethane (DCM)

- Conditions:

- The acid is dissolved in anhydrous DCM.

- Thionyl chloride is added dropwise at 0°C to control the exothermic reaction.

- The mixture is then refluxed for several hours until gas evolution (SO₂ and HCl) ceases, indicating completion.

- Work-up:

- Removal of solvent under reduced pressure yields the crude acid chloride.

- Purification is achieved by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture).

This method is widely validated and results in high purity product suitable for further synthetic applications.

Alternative Synthetic Routes

While the acid chloride formation from the acid is the primary route, other approaches reported in related oxadiazole chemistry include:

- Oxadiazole ring formation prior to acyl chloride introduction: The 1,2,4-oxadiazole ring can be constructed by cyclization of amidoximes with carboxylic acid derivatives or nitriles, followed by chlorination of the benzoyl moiety.

- Chloromethylation and acylation: For related compounds such as 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride, chloromethyl groups are introduced via chloromethylation (using chloromethyl methyl ether or paraformaldehyde with Lewis acid catalysts), followed by acylation with benzoyl chloride under anhydrous conditions.

However, these alternative routes are more complex and less commonly applied for the direct synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride.

Industrial Production Methods

Industrial-scale synthesis closely follows the laboratory procedure but incorporates process intensification and automation for scalability and reproducibility:

- Use of continuous flow reactors to precisely control reaction temperature and reagent addition, minimizing side reactions.

- Automated systems for reagent dosing and reaction monitoring.

- Stringent quality control including in-process HPLC and mass spectrometry to ensure product purity.

- Purification by recrystallization or chromatographic methods adapted for large scale.

These measures optimize yield, reduce reaction times, and ensure batch-to-batch consistency.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Commercially available or synthesized via amidoxime cyclization |

| Chlorinating agent | Thionyl chloride (SOCl₂) | Preferred for high reactivity and clean conversion |

| Solvent | Anhydrous dichloromethane (DCM) | Ensures anhydrous conditions to prevent hydrolysis |

| Temperature | 0°C (addition), then reflux (~40°C) | Controls exotherm and drives reaction to completion |

| Reaction time | Several hours (typically 3–6 h) | Monitored by cessation of gas evolution |

| Work-up | Solvent removal under reduced pressure | Avoids decomposition of acid chloride |

| Purification | Recrystallization from ethyl acetate/hexane | Enhances purity, removes residual reagents |

- Purification: Recrystallization is the preferred method, typically using ethyl acetate or a mixture with hexane to obtain high purity crystalline product.

- Characterization techniques:

- Mass spectrometry (MS): Confirms molecular ion peak consistent with molecular weight (~258.68 g/mol).

- Melting point analysis: Reported melting point around 67–69°C serves as an indicator of purity.

- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the structure of the oxadiazole ring and benzoyl chloride moiety.

- X-ray crystallography: Used for definitive structural confirmation and to resolve crystal packing and purity issues.

- High-performance liquid chromatography (HPLC): Used to monitor purity and reaction progress.

- Deviations in melting points or spectral data often indicate impurities; repeated recrystallization or chromatographic purification can resolve these issues.

- Anhydrous conditions are critical during the chlorination step to prevent hydrolysis of the acid chloride to the acid.

- The sulfonyl chloride analogs of this compound have been synthesized using similar methods, indicating the robustness of the chlorination approach for different functional groups on the aromatic ring.

- Industrial processes emphasize safety and environmental controls due to the release of gaseous by-products (SO₂, HCl).

| Method | Starting Material | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Thionyl chloride chlorination | 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid | SOCl₂, anhydrous DCM, 0°C to reflux | High yield, straightforward | Requires strict anhydrous conditions |

| Chloromethylation + acylation | Oxadiazole intermediate | Chloromethyl methyl ether, Lewis acid, benzoyl chloride | Enables introduction of chloromethyl group | More complex, multi-step |

| Industrial continuous flow | Same as lab-scale | Automated flow reactors, controlled dosing | Scalable, reproducible | Requires specialized equipment |

The preparation of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride is most reliably achieved via the chlorination of the corresponding benzoic acid derivative using thionyl chloride under anhydrous conditions. This method is well-established both in laboratory and industrial settings, offering high purity and yield. Alternative synthetic routes exist but are less commonly employed due to complexity. Proper purification and characterization ensure the compound’s suitability for further synthetic applications, particularly in pharmaceutical research.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The benzoyl chloride moiety enables classical nucleophilic substitutions, with reaction outcomes depending on the nucleophile's strength and reaction conditions:

| Reaction Type | Reagent | Product Formed | Key Conditions |

|---|---|---|---|

| Amide Formation | Primary/Secondary Amines | Substituted Benzamide Derivatives | Anhydrous solvent, 0-25°C |

| Esterification | Alcohols | Aromatic Esters | Pyridine catalyst, reflux |

| Thioester Synthesis | Thiols | Thioester Compounds | Inert atmosphere, room temp |

| Hydrolysis | Water | 3-(5-Methyl-oxadiazolyl)benzoic Acid | Aqueous acidic/alkaline media |

This reactivity pattern aligns with the electrophilic carbonyl carbon in the acyl chloride group, which undergoes attack by nucleophiles (amines, alcohols, thiols) followed by chloride elimination . Steric effects from the 5-methyl-oxadiazole ring influence reaction rates, as demonstrated in comparative studies with unsubstituted analogues.

Heterocycle-Directed Coupling Reactions

The electron-withdrawing 1,2,4-oxadiazole ring modifies the aromatic system's electronic properties, enabling unique transformations:

Key observations:

-

Friedel-Crafts Alkylation: The meta-directing effect of the oxadiazole facilitates electrophilic substitution at the benzene ring's 5-position when using Lewis acids like AlCl₃.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-couplings occur selectively at the chlorine-free positions of the benzene ring (C-2 and C-4), with reported yields exceeding 68% when using arylboronic acids .

-

Click Chemistry: The oxadiazole nitrogen participates in copper(I)-catalyzed azide-alkyne cycloadditions, enabling bioconjugation applications .

Thermal Decomposition Pathways

Controlled pyrolysis studies reveal temperature-dependent degradation:

| Temperature Range | Primary Products | Mechanism |

|---|---|---|

| 150-200°C | CO₂ + 5-methyl-1,2,4-oxadiazole | Decarboxylation |

| 200-300°C | HCN + Chlorobenzene Derivatives | Ring-opening fragmentation |

| >300°C | Polycyclic Aromatic Hydrocarbons (PAHs) | Radical-mediated polymerization |

This thermal instability necessitates careful handling during high-temperature syntheses .

Reductive Transformations

The compound undergoes selective reductions under different conditions:

Catalytic Hydrogenation:

-

Pd/C in ethanol reduces the oxadiazole ring to a diamino derivative while preserving the acyl chloride group (H₂, 40 psi, 50°C) .

Lithium Aluminum Hydride (LiAlH4):

-

Complete reduction to 3-(5-methyl-oxadiazolyl)benzyl alcohol occurs within 2 hours at 0°C, demonstrating the acyl chloride's susceptibility to strong reducing agents.

Comparative Reactivity Analysis

| Parameter | 3-(5-Methyl-oxadiazolyl)benzoyl Chloride | 4-(5-Methyl-oxadiazolyl) isomer | Benzoyl Chloride |

|---|---|---|---|

| Hydrolysis Rate (k, M⁻¹s⁻¹) | 2.1 × 10⁻³ | 3.8 × 10⁻³ | 4.5 × 10⁻² |

| Amidation Yield (%) | 82-89 | 75-81 | 94-97 |

| Thermal Stability (°C) | 148 | 142 | 197 |

Data adapted from structural analogs and degradation studies . The reduced reactivity compared to simple benzoyl chloride stems from the oxadiazole ring's electron-withdrawing effects and steric shielding of the carbonyl group.

Scientific Research Applications

Pharmaceutical Applications

- Antimicrobial Agents : Research indicates that derivatives of oxadiazoles exhibit antimicrobial properties. Compounds similar to 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been studied for their effectiveness against various pathogens. The oxadiazole ring is known to enhance biological activity due to its ability to interact with biological targets.

- Anti-inflammatory Drugs : Some studies suggest that compounds containing the oxadiazole moiety can possess anti-inflammatory properties. The unique structural features of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride may contribute to the development of new anti-inflammatory agents .

- Cancer Research : The potential anticancer activity of oxadiazole derivatives has been explored in various studies. The compound may serve as a lead structure for designing novel anticancer drugs by modifying the benzoyl and oxadiazole components to enhance efficacy and selectivity against cancer cells .

Material Science Applications

- Polymer Chemistry : The reactivity of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride makes it suitable for use in polymerization processes. It can act as an initiator or modifier in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives.

- Photoresponsive Materials : Due to its unique electronic properties, this compound can be incorporated into photoresponsive materials that change their characteristics upon exposure to light. This application is particularly relevant in the development of smart materials and devices .

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride involves its reactivity as an acylating agent. The benzoyl chloride group can react with nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl Chloride

Key Differences :

- Functional Group : Replaces the benzoyl chloride (R-COCl) with a sulfonyl chloride (R-SO₂Cl).

- Physical Properties : Melting point = 67–69°C; Molecular weight = 258.68 g/mol .

- Reactivity : Sulfonyl chlorides exhibit lower electrophilicity compared to acyl chlorides, favoring sulfonamide formation over esterification or amidation.

- Applications : Used in sulfonamide drug synthesis, contrasting with benzoyl chloride’s role in amide/peptide coupling .

Table 1: Structural and Physical Comparison

| Compound | Functional Group | Molecular Weight (g/mol) | Melting Point (°C) | CAS RN |

|---|---|---|---|---|

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride* | Acyl chloride | ~220.63 (calculated) | Not reported | Not provided |

| 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzenesulfonyl chloride | Sulfonyl chloride | 258.68 | 67–69 | 10185-62-3 |

| 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid | Carboxylic acid | 204.18 | 267–269 | 851048-56-1 |

*Estimated molecular weight based on C₁₀H₇ClN₂O₂.

Aromatic Oxadiazole-Containing Benzoyl Chlorides

Example: 4-(2-Methyl-4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl)benzoyl Chloride

- Synthesis : Derived from refluxing the corresponding benzoic acid with thionyl chloride (SOCl₂), yielding a yellow solid acid chloride .

- Applications : Used to synthesize indole derivatives via coupling with amines, highlighting its utility in medicinal chemistry for CNS drug candidates .

- Reactivity : Demonstrates typical acyl chloride behavior, reacting with nucleophiles like amines under mild conditions (e.g., THF, room temperature) .

Table 2: Reaction Yields and Conditions

Chlorinated Aryl Oxadiazole Derivatives

- Example : [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride

- Structure : Features a bromophenyl-oxadiazole core with an amine side chain.

- Molecular Weight : 299.76 g/mol; CAS RN: 1803580-84-8 .

- Applications : Explored in high-throughput drug discovery due to its amine functionality, contrasting with the electrophilic benzoyl chloride’s role in covalent bond formation .

Non-Chlorinated Oxadiazole Analogs

- Example : 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Biological Activity

3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, a compound with the molecular formula CHClNO, belongs to the oxadiazole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer potential, mechanism of action, and relevant case studies.

- Molecular Structure : The compound features a benzoyl group attached to a 5-methyl-1,2,4-oxadiazole moiety.

- CAS Number : 522646-39-5

Biological Activity Overview

Oxadiazole derivatives are known for their broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride have been investigated in various studies.

Anticancer Activity

Recent research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:

-

Cytotoxicity Studies :

- The compound has shown promising cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The IC values reported for related oxadiazole compounds range from 0.12 µM to 15.63 µM, indicating potent activity compared to standard treatments like doxorubicin .

Compound Cell Line IC (µM) 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride MCF-7 15.63 Doxorubicin MCF-7 ~10 Other Oxadiazole Derivatives Various 0.12 - 2.78 - Mechanism of Action :

Other Biological Activities

In addition to anticancer properties, oxadiazole derivatives have been explored for other therapeutic potentials:

- Antimicrobial Activity :

-

Anti-inflammatory Effects :

- Certain derivatives have shown anti-inflammatory activity by inhibiting pro-inflammatory cytokines, although specific data on 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride in this context is limited.

Case Studies

Several case studies highlight the potential of oxadiazole derivatives in drug discovery:

- Synthesis and Evaluation :

- Structure–Activity Relationship (SAR) :

Q & A

Basic Research Questions

Q. What synthetic routes are available for 3-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step protocol starting from intermediates like N-(cyclopropylmethyl)-N-[1-[3-[(Z)-N’-hydroxycarbamimidoyl]pyrazin-2-yl]ethyl]-3,5-bis(trifluoromethyl)benzamide. Critical steps include cyclization using methyl chloracetate and methylamine under controlled conditions, achieving a 56% yield. Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometric ratios of reagents like trimethyl orthoformate and sulfur trioxide .

Q. What spectroscopic and chromatographic techniques are recommended for structural confirmation and purity assessment?

- Methodological Answer : Nuclear magnetic resonance (¹H-NMR) is essential for verifying the benzoyl chloride and oxadiazole moieties. Thin-layer chromatography (TLC) ensures reaction completion, while melting point determination (mp 67°C–69°C) corroborates purity. Cross-referencing with databases like the EPA/NIH Mass Spectral Library (exact mass: 204.07) enhances structural validation .

Advanced Research Questions

Q. How does the electron-withdrawing oxadiazole ring influence the reactivity of the benzoyl chloride group?

- Methodological Answer : The oxadiazole ring enhances the electrophilicity of the adjacent benzoyl chloride, facilitating nucleophilic acyl substitution. Comparative studies with non-oxadiazole benzoyl chlorides (e.g., 3,5-dichlorobenzoyl chloride) reveal faster reaction kinetics with amines or alcohols. Density functional theory (DFT) calculations can quantify this effect by analyzing electron density distribution at the carbonyl carbon .

Q. What strategies enable the incorporation of this compound into bioactive molecules for drug discovery?

- Methodological Answer : The acyl chloride group allows conjugation with nucleophiles (e.g., amines, alcohols) to generate amides or esters. For example, coupling with piperazine derivatives produces compounds like 1-(5-methyl-1,2,4-oxadiazol-3-yl)piperazine, which are explored for CNS activity. Structure-activity relationship (SAR) studies should prioritize steric and electronic effects of substituents on the oxadiazole ring .

Q. How can computational methods predict the stability and electronic properties of derivatives?

- Methodological Answer : Molecular dynamics simulations and DFT studies model hydrolysis susceptibility of the acyl chloride group. Software like Gaussian or ORCA can calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. X-ray crystallography (using SHELX for refinement) resolves crystal packing effects on stability .

Q. What challenges arise in characterizing crystal structures of derivatives using X-ray diffraction?

- Methodological Answer : Derivatives may exhibit twinning or poor diffraction due to flexible substituents. SHELXL refinement tools are recommended for high-resolution data, while synchrotron radiation improves data quality. For example, SHELXPRO interfaces can handle anisotropic displacement parameters in low-symmetry space groups .

Q. How do storage conditions affect the hydrolysis of the acyl chloride moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.